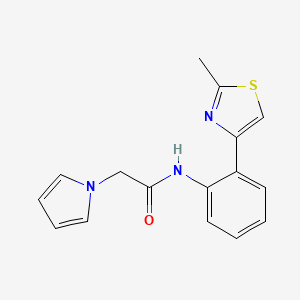
1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a piperazine ring, and a difluorophenyl group. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Applications De Recherche Scientifique
Identification and Metabolism Studies
One of the key areas of research involving similar compounds is the identification and understanding of their metabolic pathways. For example, the study of Lu AA21004, a novel antidepressant, explored its oxidative metabolism using human liver microsomes and identified several metabolites through enzymatic actions, including CYP2D6 and CYP3A4/5, among others (Hvenegaard et al., 2012). This research is crucial for drug development, providing insights into drug safety and efficacy by understanding how drugs are processed in the body.
Photochemical Properties
The photochemistry of compounds containing similar structural motifs, like ciprofloxacin, has been studied to understand their stability and reaction under light exposure. Research in this area reveals how structural changes, such as substitution and decarboxylation, can occur when exposed to light, impacting the compound's stability and activity (Mella, Fasani, & Albini, 2001). Such studies are vital for developing pharmaceuticals that are stable under various storage conditions.
Synthesis and Chemical Properties
Research on synthesizing related compounds, such as 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, provides valuable information on technological parameters that affect yield and purity (Wang Jin-peng, 2013). These synthesis studies are foundational for chemical manufacturing, enabling the production of high-purity compounds for further research and development.
Anticancer and Antituberculosis Studies
Compounds with the cyclopropyl and piperazine structure have been synthesized and evaluated for their anticancer and antituberculosis activities. Such studies have discovered compounds with significant activity against specific cancer cell lines and tuberculosis strains, offering potential pathways for new therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014). This area of research is critical for addressing global health challenges by providing new options for treating diseases.
Antifungal Compound Research
The investigation into novel antifungal compounds, including those with difluorophenyl and piperazine structures, focuses on their solubility, thermodynamics, and biological relevance. Such research aims to discover compounds with effective antifungal activities, contributing to the development of new antifungal therapies (Volkova, Levshin, & Perlovich, 2020).
Orientations Futures
The future research directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by similar compounds , it may be worthwhile to investigate whether this compound has similar properties. This could involve in vitro and in vivo testing, as well as computational studies to predict its potential interactions with biological targets.
Propriétés
IUPAC Name |
1-cyclopropyl-2-[4-(3,5-difluorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-12-7-13(17)9-14(8-12)23(21,22)19-5-3-18(4-6-19)10-15(20)11-1-2-11/h7-9,11,15,20H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGNMFRAMYQTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC(=CC(=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2569894.png)

![[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B2569896.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569897.png)
![2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2569898.png)
![[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide](/img/structure/B2569899.png)
![Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride](/img/structure/B2569900.png)
![2-chloro-N-[3-hydroxy-2-(4-methoxyphenyl)propyl]pyridine-4-carboxamide](/img/structure/B2569901.png)
![Ethyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2569905.png)
![N-[2-[2-[[4-[[4-Chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy]methyl]phenyl]carbamoyl]-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2569906.png)

![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)
![9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2569913.png)